5-(2,5-Difluorophenyl)pyrimidin-2-ol 5-(2,5-Difluorophenyl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1111108-68-9
VCID: VC11757560
InChI: InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)8(3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
SMILES: C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol

5-(2,5-Difluorophenyl)pyrimidin-2-ol

CAS No.: 1111108-68-9

Cat. No.: VC11757560

Molecular Formula: C10H6F2N2O

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Difluorophenyl)pyrimidin-2-ol - 1111108-68-9

Specification

CAS No. 1111108-68-9
Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
IUPAC Name 5-(2,5-difluorophenyl)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)8(3-7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15)
Standard InChI Key RUGGYVCXBDJKEP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F
Canonical SMILES C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-(2,5-difluorophenyl)pyrimidin-2-ol is C₁₀H₆F₂N₂O, with a molecular weight of 208.164 g/mol . The pyrimidine ring adopts a planar configuration, while the 2,5-difluorophenyl group introduces steric hindrance and electronic effects due to the electronegative fluorine atoms. The hydroxyl group at the 2-position participates in hydrogen bonding, influencing solubility and reactivity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₆F₂N₂O
Molecular Weight208.164 g/mol
Exact Mass208.045 Da
Polar Surface Area (PSA)46.01 Ų
LogP (Octanol-Water)2.127
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors4 (N, O atoms)

The LogP value of 2.127 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media .

Synthetic Routes

Suzuki-Miyaura Coupling

For structurally similar compounds like 5-(3,4-difluorophenyl)pyrimidin-2-ol, palladium-catalyzed Suzuki coupling between 3,4-difluoroaniline and chloropyrimidine derivatives is effective. This method could be modified for 5-(2,5-difluorophenyl)pyrimidin-2-ol by using 2,5-difluoroaniline as the aryl donor.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantagesLimitations
Grignard Reaction 60–75High enantioselectivityMulti-step, costly reagents
Suzuki Coupling70–85Scalability, mild conditionsRequires palladium catalyst

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes electrophilic substitution at the 4- and 6-positions. Fluorine atoms on the phenyl group direct further substitutions meta to their positions.

Hydrogen Bonding and Tautomerism

The hydroxyl group at the 2-position exists in equilibrium with its keto tautomer, enabling participation in hydrogen-bonding networks. This property is critical for interactions with biological targets, such as enzymes or receptors .

TargetMechanismPotential Efficacy
Bacterial DNA GyraseInhibition of ATP bindingModerate to high
EGFR KinaseCompetitive ATP inhibitionHigh (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator